tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-10-12(9-16)11-5-7-13(19-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNUOHKHWIWMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-(4-methoxyphenyl)propylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction Reactions: Products include oxides and dehalogenated compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple substitution reactions, making it a versatile building block for the preparation of more complex molecules. The presence of both bromo and methoxy groups enhances its reactivity, facilitating nucleophilic substitution reactions that can yield a variety of derivatives, including azides and thiocyanates.
Table 1: Common Reactions Involving tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate
| Reaction Type | Products Generated |
|---|---|
| Substitution | Azides, Thiocyanates |
| Oxidation/Reduction | Oxides, Dehalogenated Compounds |
| Coupling Reactions | Various substituted carbamates |
Biological Research
Therapeutic Potential
In biological research, this compound is investigated for its potential therapeutic applications. Studies have shown that compounds with brominated and methoxylated groups can exhibit unique biological activities. For instance, the compound's interactions with biological systems are being explored to understand its effects on cellular processes and potential anti-inflammatory properties .
Case Study: Anti-Inflammatory Activity
A study synthesized several derivatives of tert-butyl carbamates and evaluated their anti-inflammatory activities. The results indicated that certain derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like indomethacin. This suggests that this compound may have similar therapeutic potential .
Industrial Applications
Pharmaceuticals and Agrochemicals
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it valuable in various manufacturing processes. The ability to modify its structure through simple chemical reactions allows for the development of new drugs and agricultural products tailored to specific needs .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₅H₂₀BrNO₃ (assuming methoxy group replaces hydrogen in the parent structure).
- Key Features : A tert-butyl carbamate group attached to a propyl chain substituted with a bromine atom at position 3 and a 4-methoxyphenyl group at position 2.
- Role : Primarily serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and carbamate-protected amine .
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
Propyl Chain Modifications
Functional Group Variations
Key Research Findings
Biological Activity
tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (3-bromo-2-(4-methoxyphenyl)propyl)carbamate
- Molecular Formula : C15H22BrNO3
- Molecular Weight : 332.25 g/mol
- CAS Number : 1909317-22-1
- Purity : 95%
The compound features a tert-butyl group, a bromo substituent, and a methoxyphenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting tumor growth and progression.
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
Antitumor Activity
Research indicates that similar compounds exhibit significant antitumor effects. For instance, studies on related carbamate derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. In vitro studies have shown that certain carbamates can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.
Case Studies and Research Findings
-
In Vitro Studies : A study demonstrated that tert-butyl carbamates could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like TNF-α and malondialdehyde (MDA) levels .
- Cell Viability Results :
- Control (no treatment): 100% viability
- Aβ treatment only: 43.78% viability
- Aβ + tert-butyl carbamate: 62.98% viability
- Cell Viability Results :
- In Vivo Models : Research involving animal models has indicated that compounds similar to this compound exhibit protective effects against cognitive decline induced by scopolamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
